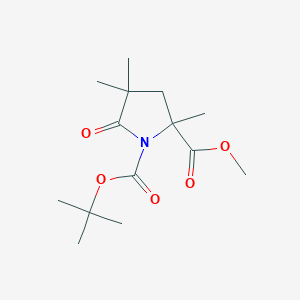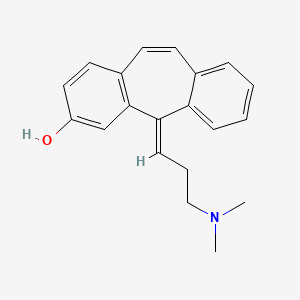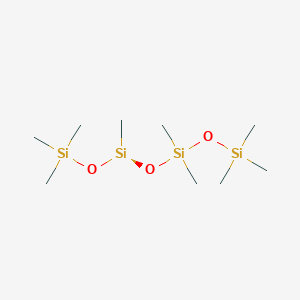
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol is a chemical compound that features a pyridine ring substituted with hydroxymethyl and trifluoromethyl groups. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology, but they generally follow the principles of radical trifluoromethylation and other established synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)-2-pyridone: Similar structure but lacks the hydroxymethyl group.
2-Hydroxy-5-trifluoromethylpyridine: Another related compound with different functional groups.
Uniqueness
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these functional groups play a crucial role .
Propiedades
Fórmula molecular |
C7H6F3NO2 |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)2-11-6(5)13/h1-2,12H,3H2,(H,11,13) |
Clave InChI |
UJZISNFXYWSPIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)


![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)
